molecular formula C11H15Cl2NO B13310173 2-(1-Amino-3-methylbutyl)-4,6-dichlorophenol

2-(1-Amino-3-methylbutyl)-4,6-dichlorophenol

Cat. No.: B13310173
M. Wt: 248.15 g/mol
InChI Key: JBCPRBPEWBZHFE-UHFFFAOYSA-N
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Description

2-(1-Amino-3-methylbutyl)-4,6-dichlorophenol is an organic compound characterized by the presence of an amino group, a methyl group, and two chlorine atoms attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-3-methylbutyl)-4,6-dichlorophenol typically involves a multi-step process. One common method includes the alkylation of 4,6-dichlorophenol with 1-amino-3-methylbutane under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-3-methylbutyl)-4,6-dichlorophenol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

2-(1-Amino-3-methylbutyl)-4,6-dichlorophenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Amino-3-methylbutyl)-4,6-dichlorophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenol ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methylhexanamine: An aliphatic amine with similar structural features but different biological activity.

    4-Methyl-2-hexanamine: Another compound with a similar backbone but distinct functional groups.

Uniqueness

2-(1-Amino-3-methylbutyl)-4,6-dichlorophenol is unique due to the presence of both amino and dichlorophenol groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C11H15Cl2NO

Molecular Weight

248.15 g/mol

IUPAC Name

2-(1-amino-3-methylbutyl)-4,6-dichlorophenol

InChI

InChI=1S/C11H15Cl2NO/c1-6(2)3-10(14)8-4-7(12)5-9(13)11(8)15/h4-6,10,15H,3,14H2,1-2H3

InChI Key

JBCPRBPEWBZHFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=C(C(=CC(=C1)Cl)Cl)O)N

Origin of Product

United States

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